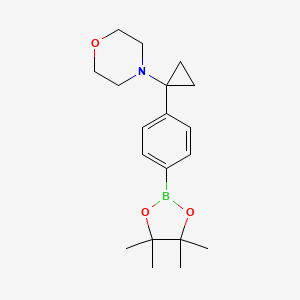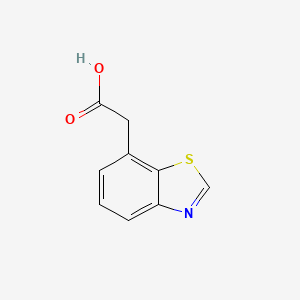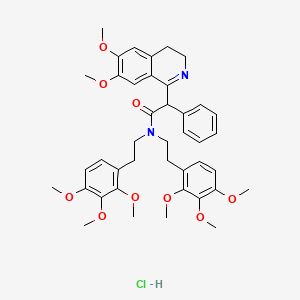
LOE 908 hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
LOE 908 hydrochloride is a broad-spectrum cation channel blocker . It inhibits several cation channels including store-operated calcium channels (SOCs), voltage-operated calcium channels (VOCs), non-selective cation channels (NSCCs), AMPA, NMDA, Na+ and K+ channels .
Molecular Structure Analysis
The molecular formula of LOE 908 hydrochloride is C41H49ClN2O9 . Its molecular weight is 749.29 g/mol . The structure of LOE 908 hydrochloride includes a 3,4-dihydroisoquinoline ring, a phenyl group, and two 2,3,4-trimethoxyphenyl groups .Chemical Reactions Analysis
LOE 908 hydrochloride blocks cation conductance in a concentration-dependent manner with an IC50 of 560 nM, and blocks dihydropyridine-sensitive Ba2+ current through voltage-dependent Ca2+ channels with an IC50 of 28 μM in voltage-clamped A7r5 cells .Wissenschaftliche Forschungsanwendungen
Neuroprotection and Neuromotor Function
LOE 908 hydrochloride has been evaluated for its potential in attenuating acute neuromotor dysfunction following traumatic brain injury (TBI) in rats. It acts as a broad-spectrum inhibitor of voltage-operated cation channels and store-operated cation channels (SOCs), which are implicated in the pathological increase of intracellular Ca2+ concentrations after TBI. Administration of LOE 908 hydrochloride showed significant improvement in neuromotor function post-injury, although it did not mitigate cognitive impairment or cortical tissue loss. This suggests that cation channel blockers like LOE 908 may offer therapeutic benefits in treating neurological motor dysfunction when used in the acute post-traumatic period J. Cheney et al., 2000.
Cerebral Ischemia
Another study on LOE 908 hydrochloride examined its efficacy in reducing infarct volume and improving neurological outcomes in a rat model of focal cerebral ischemia. The compound's broad-spectrum inhibition of several cation channels significantly mitigated acute ischemic lesion development and cerebral infarct size, without observable adverse effects. This indicates that blocking distinct cation channels with LOE 908 can be beneficial in focal ischemia models, highlighting its potential therapeutic application in ischemic stroke T. Tatlisumak et al., 2000.
Pharmacokinetics and Drug Development
The pharmacokinetics of Pinokalant, the salt form of the active entity LOE 908 BS, was studied in rats, providing insights into the drug's rapid elimination, extensive tissue distribution, and high protein binding. These characteristics are relevant to understanding the compound's behavior in biological systems and its potential application in conditions like stroke and traumatic brain injury A. Leusch et al., 2001.
Poloxamine 908 Hydrogels for Pharmaceutical Applications
While not directly related to LOE 908 hydrochloride, research on Poloxamine 908 (P908) hydrogels showcases the diverse applications of related compounds in pharmaceutical development. P908 hydrogels demonstrated potential as thermosensitive systems for various applications, emphasizing the broader scope of research in utilizing hydrophilic copolymers for drug delivery systems Elena Giuliano et al., 2021.
Safety And Hazards
LOE 908 hydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is corrosive to metals, causes skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Eigenschaften
IUPAC Name |
2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)-2-phenyl-N,N-bis[2-(2,3,4-trimethoxyphenyl)ethyl]acetamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H48N2O9.ClH/c1-45-31-16-14-27(37(49-5)39(31)51-7)19-22-43(23-20-28-15-17-32(46-2)40(52-8)38(28)50-6)41(44)35(26-12-10-9-11-13-26)36-30-25-34(48-4)33(47-3)24-29(30)18-21-42-36;/h9-17,24-25,35H,18-23H2,1-8H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDKSNBMNKLDHNK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CCN(CCC2=C(C(=C(C=C2)OC)OC)OC)C(=O)C(C3=CC=CC=C3)C4=NCCC5=CC(=C(C=C54)OC)OC)OC)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H49ClN2O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0046305 |
Source


|
| Record name | Pinokalant hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
749.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
LOE 908 hydrochloride | |
CAS RN |
143482-60-4 |
Source


|
| Record name | Pinokalant hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Bromothieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B580559.png)
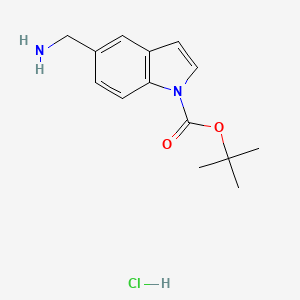
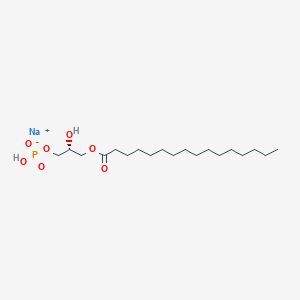
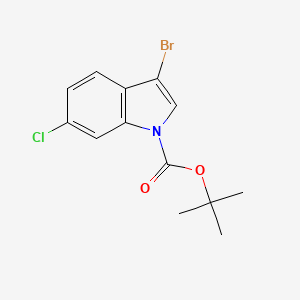
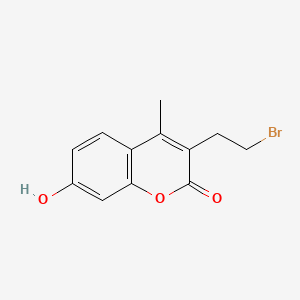

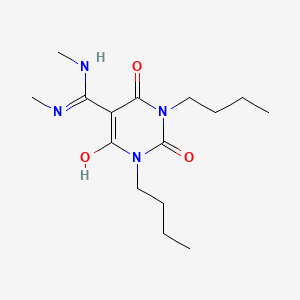
![2-(2-(Benzo[b]thiophen-3-yl)acetamido)thiophene-3-carboxamide](/img/structure/B580571.png)

![8-Boc-2-oxo-3-oxa-1,8-diaza-spiro[5.5]undecane](/img/structure/B580573.png)
